REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([O:9]CC)=O)=[CH:5][C:4]([CH3:12])=[N:3]1.Cl.[CH2:14]([NH2:22])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(OCC)(=O)C.O.[Rh](Cl)(Cl)Cl>[CH2:14]([NH:22][C:7]([C:6]1[N:2]([CH3:1])[N:3]=[C:4]([CH3:12])[CH:5]=1)=[O:9])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1C(=O)OCC)C
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)N
|
Name
|
rhodium(III) trichloride
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Rh](Cl)(Cl)Cl
|
Name
|
trihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ethyl acetate water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.O
|
Type
|
CUSTOM
|
Details
|
while stirring for 21 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed neutral with sat. aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification on silica gel with hexane/ethyl acetate 50:50
|
Type
|
CUSTOM
|
Details
|
yielded 1.92 g (79%) of cryst
|
Type
|
CUSTOM
|
Details
|
Recrystallization of a sample from tBuOMe
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)NC(=O)C=1N(N=C(C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |